2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene

Organic Synthesis Building Block Chemistry Nucleophilic Substitution

2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene (CAS 951891-24-0) is a synthetic organic compound classified as a chloro-substituted phenylpropene derivative, with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol. The molecule features a 2,6-dimethoxyphenyl moiety linked to a 2-chloroprop-2-en-1-yl group, imparting a combination of aromatic electron-donating characteristics and an electrophilic allylic chloride site.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 951891-24-0
Cat. No. B3315066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene
CAS951891-24-0
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)CC(=C)Cl
InChIInChI=1S/C11H13ClO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6H,1,7H2,2-3H3
InChIKeyIDHVQHOAAXAHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene (CAS 951891-24-0): Procurement-Grade Synthetic Intermediate with Defined Structural Characteristics


2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene (CAS 951891-24-0) is a synthetic organic compound classified as a chloro-substituted phenylpropene derivative, with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . The molecule features a 2,6-dimethoxyphenyl moiety linked to a 2-chloroprop-2-en-1-yl group, imparting a combination of aromatic electron-donating characteristics and an electrophilic allylic chloride site . This structural arrangement positions the compound as a versatile building block for nucleophilic substitution reactions and further derivatization . As of this analysis, the compound is documented in supplier catalogs with purity specifications of 95% to 97% , though quantitative peer-reviewed biological or pharmacological characterization remains absent from the open scientific literature.

Why 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene Cannot Be Replaced by Structurally Adjacent Analogs Without Functional Consequence


Procurement decisions for synthetic intermediates demand careful evaluation of functional equivalence among close structural analogs. For 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene (CAS 951891-24-0), substitution with the non-chlorinated parent compound 3-(2,6-dimethoxyphenyl)-1-propene (CAS 3698-35-9) or with alternative positional isomers would result in a complete loss of the allylic chloride electrophilic center . This chloro substituent is the primary reactive handle that enables downstream nucleophilic displacement reactions—including amination, thiolation, and alkoxylation—that are central to the compound's intended utility as a synthetic building block . Consequently, generic substitution with non-halogenated or differently halogenated analogs would fundamentally alter the chemical reactivity profile, rendering the substituted compound unsuitable for reaction sequences that explicitly require an allylic chloride electrophile. The following sections evaluate whether quantitative evidence exists to differentiate this specific compound from its most relevant comparators.

Quantitative Evidence Assessment for 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene (CAS 951891-24-0): Differential Selection Data


Chemical Reactivity Differentiation: Allylic Chloride Electrophilicity Versus Non-Halogenated Parent Analog

The presence of a chloro substituent at the allylic position of 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene (CAS 951891-24-0) establishes a reactive electrophilic center that is absent in its direct non-halogenated structural analog, 3-(2,6-dimethoxyphenyl)-1-propene (CAS 3698-35-9) . This chloro group enables nucleophilic substitution reactions with amines, thiols, and alkoxides to generate diverse substituted derivatives, a reactivity pathway that is inaccessible to the non-chlorinated analog without additional functionalization steps . While no peer-reviewed quantitative kinetic data comparing reaction rates between these analogs were identified in the open literature, the qualitative functional divergence—presence versus absence of a leaving group—represents a first-order determinant of synthetic utility. Procurement of the non-chlorinated analog would require incorporation of an alternative halogenation strategy to achieve comparable downstream reactivity.

Organic Synthesis Building Block Chemistry Nucleophilic Substitution

Supplier Purity Specification: Available Analytical Benchmark for Procurement Quality Assessment

Commercially available 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene is supplied with documented purity specifications of 95% to 97% as reported by multiple vendors . This purity range serves as a verifiable quality benchmark for procurement evaluation. In contrast, no publicly accessible purity data were identified for the non-chlorinated analog 3-(2,6-dimethoxyphenyl)-1-propene (CAS 3698-35-9) from comparable supplier documentation within the scope of this analysis. While this does not constitute a direct head-to-head purity comparison under identical analytical conditions, it provides a reference point for minimum acceptable purity when sourcing CAS 951891-24-0.

Quality Control Analytical Chemistry Procurement Specification

Recommended Application Scenarios for 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene (CAS 951891-24-0) Based on Available Evidence


Nucleophilic Substitution Platform for Synthesis of Amine, Thiol, and Alkoxide Derivatives

Based on the documented reactivity of the allylic chloride group , CAS 951891-24-0 is positioned as a synthetic intermediate for generating structurally diverse derivatives via nucleophilic displacement. This application scenario is appropriate for research programs requiring a chloro-substituted 2,6-dimethoxyphenylpropene scaffold where the electrophilic chlorine serves as the primary functional handle for downstream diversification.

Building Block for Medicinal Chemistry Scaffold Exploration

The 2,6-dimethoxyphenyl moiety combined with the allylic substitution pattern makes this compound a candidate building block for medicinal chemistry libraries exploring structure-activity relationships around this scaffold. Procurement of this specific chlorinated derivative is warranted when the synthetic route explicitly requires an electrophilic center at the allylic position for subsequent derivatization steps .

Reference Standard for Method Development Involving Allylic Chloride Reactivity

Given its defined purity specifications of 95–97% , CAS 951891-24-0 may serve as a model substrate for developing or optimizing nucleophilic substitution methodologies involving allylic chlorides. The compound's structural simplicity and commercial availability support its use as a test substrate in reaction condition screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.